2-ethyl-3-iodo-2H-indazole
Description
Properties
Molecular Formula |
C9H9IN2 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-ethyl-3-iodoindazole |
InChI |
InChI=1S/C9H9IN2/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3 |
InChI Key |
KYMVLYQDJSPIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C2C=CC=CC2=N1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-ethyl-3-iodo-2H-indazole, we compare its structural and functional attributes with three related compounds: imidazole derivatives , benzothiazole-indole hybrids , and bromo-substituted imidazo-pyridines .
Structural and Electronic Features
- Halogen Effects : The iodine substituent in this compound offers distinct advantages over bromine (e.g., in imidazo-pyridines). Iodine’s larger atomic radius and lower electronegativity facilitate nucleophilic substitution or Suzuki-Miyaura coupling reactions, whereas bromine derivatives often require harsher conditions .
- Heterocycle Core : Indazoles exhibit greater aromatic stability compared to imidazoles due to their fused benzene ring. This stability may reduce metabolic degradation in biological systems compared to simpler imidazole derivatives .
Q & A
Q. What are the standard synthetic routes for 2-ethyl-3-iodo-2H-indazole, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Iodination : Reacting a pre-synthesized indazole derivative (e.g., 2-ethyl-2H-indazole) with iodine under controlled conditions. For example, using NaH as a base in THF with iodinating agents (e.g., CH3I) at 0°C to room temperature for 3–12 hours .
- Purification : Recrystallization from a DMF/acetic acid mixture is effective for isolating high-purity crystals .
- Validation : Confirm purity via melting point analysis, elemental composition (C, H, N), and spectral techniques (IR, <sup>1</sup>H/<sup>13</sup>C NMR) to verify structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Identify functional groups (e.g., C-I stretch at ~500 cm<sup>-1</sup>) .
- NMR : <sup>1</sup>H NMR to confirm ethyl group integration (e.g., triplet for CH2CH3) and iodine’s deshielding effects on adjacent protons .
- Elemental Analysis : Match experimental vs. calculated C/H/N percentages to validate stoichiometry .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .
Q. How can researchers mitigate solubility challenges during biological assays?
- Methodological Answer :
- Solvent Optimization : Test dimethyl sulfoxide (DMSO) or ethanol for initial solubility screening. Adjust concentration gradients (e.g., 0.1–10 mM) to avoid precipitation .
- Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to aqueous buffers for improved dispersion .
- Control Experiments : Include vehicle-only controls to distinguish solvent effects from compound activity .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Catalyst Screening : Test palladium or copper catalysts for efficient iodination .
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track reaction progress and intermediate stability .
Q. How does the iodine substituent influence the compound’s bioactivity compared to other halogens?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., Br, Cl derivatives) and compare potency in kinase inhibition or antimicrobial assays .
- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to assess iodine’s steric/electronic effects on target binding (e.g., kinase active sites) .
- Pharmacokinetic Profiling : Evaluate iodine’s impact on lipophilicity (logP) and membrane permeability via Caco-2 cell assays .
Q. How should conflicting data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using independent techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Purity Reassessment : Re-examine compound purity via HPLC-MS to rule out impurities as confounding factors .
- Dose-Response Curves : Perform EC50/IC50 studies across multiple cell lines to identify context-dependent effects .
Q. What are the best practices for evaluating this compound’s stability in long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and -80°C, and monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Light/Oxygen Sensitivity : Use amber vials and argon/vacuum sealing to prevent photodegradation and oxidation .
- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction conditions, solvent batches, and equipment models meticulously .
- Data Triangulation : Combine synthetic, analytical, and biological data to build robust conclusions .
- Ethical Compliance : Adhere to ICMJE standards for chemical safety reporting, including toxicity and disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
